molecular formula C8H8ClN3O2 B13460541 3-amino-1H-indazole-5-carboxylic acid hydrochloride CAS No. 1821028-49-2

3-amino-1H-indazole-5-carboxylic acid hydrochloride

Cat. No.: B13460541
CAS No.: 1821028-49-2
M. Wt: 213.62 g/mol
InChI Key: CQQOMCFQJXXLAH-UHFFFAOYSA-N
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Description

3-amino-1H-indazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-indazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitro-1H-indazole, which is then reduced to 3-amino-1H-indazole. The carboxylation of this intermediate yields 3-amino-1H-indazole-5-carboxylic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-indazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-1H-indazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1H-indazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1H-indazole-5-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the indazole ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Biological Activity

3-Amino-1H-indazole-5-carboxylic acid hydrochloride (also known as 3-amino-1H-indazole-5-carboxylic acid) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antitumor, antifungal, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The chemical formula of 3-amino-1H-indazole-5-carboxylic acid is C8H7N3O2C_8H_7N_3O_2 with a molecular weight of approximately 179.16 g/mol. The structure features an indazole core, which is known for its role in various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 3-amino-1H-indazole-5-carboxylic acid. Notably, compounds derived from this scaffold have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of several indazole derivatives against 60 human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 1 µM, demonstrating potent activity against leukemia and solid tumors. For example, compounds derived from 3-amino-1H-indazole-5-carboxylic acid were found to induce cell cycle arrest in the G0-G1 phase and alter the expression of retinoblastoma protein (pRb), suggesting a mechanism involving cell cycle regulation .

Table 1: Antiproliferative Activity of Indazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
10dSR Leukemia0.0153G0-G1 Phase Arrest
10eLung Cancer<1pRb Expression Modulation
10fColon Cancer<1Apoptosis Induction

Antifungal Activity

In addition to antitumor properties, indazole derivatives have also been assessed for their antifungal activity . A study demonstrated that certain compounds exhibited significant activity against Candida species, including Candida albicans and Candida glabrata.

Case Study: Antifungal Evaluation

The antifungal evaluation revealed that some derivatives of 3-amino-1H-indazole-5-carboxylic acid showed minimum inhibitory concentrations (MICs) as low as 3.807 mM against C. albicans. This suggests potential for development as antifungal agents .

Table 2: Antifungal Activity Against Candida Species

Compound IDCandida SpeciesMIC (mM)Remarks
3aC. albicans3.807Most active compound
3cC. glabrata15.227Moderate activity

The mechanisms underlying the biological activities of 3-amino-1H-indazole-5-carboxylic acid involve multiple pathways:

  • Antitumor Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins and activation of caspases has been observed in treated cancer cells .
  • Antifungal Mechanism : Disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis are proposed mechanisms for the antifungal activity observed in indazole derivatives .

Properties

CAS No.

1821028-49-2

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

3-amino-1H-indazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H7N3O2.ClH/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7;/h1-3H,(H,12,13)(H3,9,10,11);1H

InChI Key

CQQOMCFQJXXLAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=NN2)N.Cl

Origin of Product

United States

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